Cas no 1410694-99-3 (4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid)

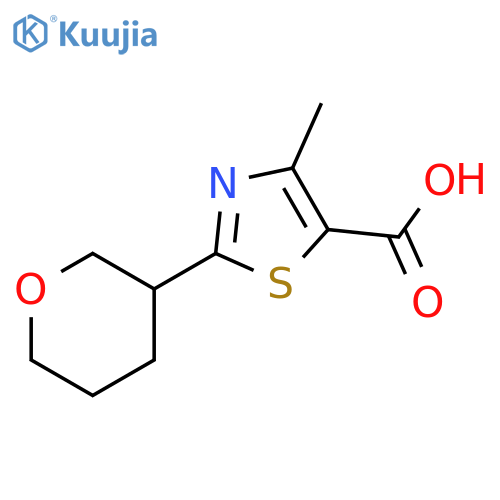

1410694-99-3 structure

商品名:4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

CAS番号:1410694-99-3

MF:C10H13NO3S

メガワット:227.280121564865

MDL:MFCD18877178

CID:4597425

PubChem ID:63737531

4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

- 5-Thiazolecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-3-yl)-

-

- MDL: MFCD18877178

- インチ: 1S/C10H13NO3S/c1-6-8(10(12)13)15-9(11-6)7-3-2-4-14-5-7/h7H,2-5H2,1H3,(H,12,13)

- InChIKey: WYTNXIDKKIJMCI-UHFFFAOYSA-N

- ほほえんだ: S1C(C(O)=O)=C(C)N=C1C1CCCOC1

4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11097-1G |

4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |

1410694-99-3 | 95% | 1g |

¥ 5,814.00 | 2023-03-17 | |

| TRC | B496535-5mg |

4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |

1410694-99-3 | 5mg |

$ 70.00 | 2022-06-07 | ||

| Chemenu | CM470979-500mg |

4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |

1410694-99-3 | 95%+ | 500mg |

$1121 | 2022-09-29 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01023920-1g |

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |

1410694-99-3 | 98% | 1g |

¥6559.0 | 2023-04-02 | |

| Enamine | EN300-216458-10.0g |

4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |

1410694-99-3 | 95% | 10g |

$5652.0 | 2023-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11097-5G |

4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |

1410694-99-3 | 95% | 5g |

¥ 17,443.00 | 2023-03-17 | |

| Chemenu | CM470979-250mg |

4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |

1410694-99-3 | 95%+ | 250mg |

$722 | 2022-09-29 | |

| Enamine | EN300-216458-5g |

4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |

1410694-99-3 | 95% | 5g |

$3812.0 | 2023-09-16 | |

| Aaron | AR01BCRV-500mg |

4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |

1410694-99-3 | 95% | 500mg |

$1435.00 | 2025-02-09 | |

| A2B Chem LLC | AW08287-2.5g |

4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |

1410694-99-3 | 95% | 2.5g |

$2747.00 | 2024-04-20 |

4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

1410694-99-3 (4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid) 関連製品

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1410694-99-3)4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):860.0